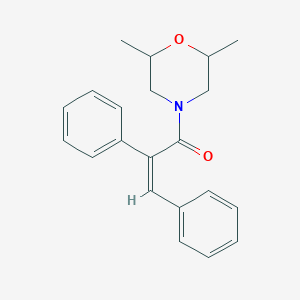![molecular formula C17H26ClN3O B5378309 N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it also has potential as a research tool in the field of neuroscience.
Mecanismo De Acción
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea acts as a selective agonist of the mu-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia and other effects such as sedation and euphoria.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea has been shown to produce potent analgesic effects in animal models, with a potency similar to that of morphine. It also produces sedative and anxiolytic effects, as well as respiratory depression at higher doses. In addition, it has been shown to produce rewarding effects in animal models, indicating its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea in lab experiments is its selectivity for the mu-opioid receptor, which allows for the study of specific effects on this receptor without interference from other opioid receptors. However, its potency and potential for abuse also present limitations, as careful control of dosing and handling is necessary to ensure safety.
Direcciones Futuras
1. Further investigation of the pharmacological properties of N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea, including its effects on other opioid receptors and its potential for abuse liability.
2. Development of new analogs of N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea with improved selectivity and safety profiles.
3. Investigation of the role of the mu-opioid receptor in pain, reward, and addiction, and the potential for N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea and related compounds as research tools in these areas.
4. Exploration of the potential therapeutic applications of N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea and related compounds, including the development of new analgesics and treatments for addiction.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea involves several steps, including the reaction of 4-chloroaniline with 3-(3,5-dimethyl-1-piperidinyl)propyl isocyanate to form the intermediate N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea. This intermediate is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea has potential as a research tool in the field of neuroscience due to its ability to selectively activate the mu-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction, making it a target for the development of new analgesics and treatments for addiction.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(3,5-dimethylpiperidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-13-10-14(2)12-21(11-13)9-3-8-19-17(22)20-16-6-4-15(18)5-7-16/h4-7,13-14H,3,8-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXQKVXXSQBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)

![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)

![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)